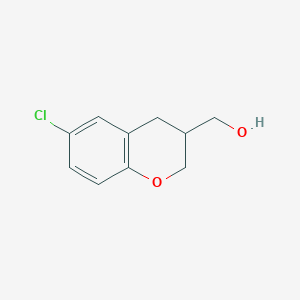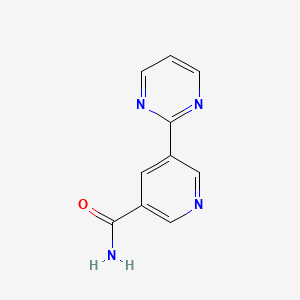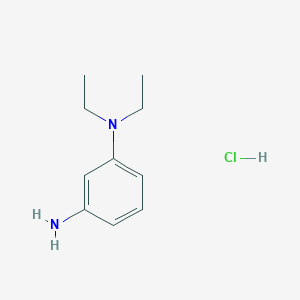![molecular formula C6H6BrN3 B11902258 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Oxidation: It can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydride (NaH) and palladium catalysts are often used in substitution reactions.
Major Products:
Oxidation: The major products depend on the specific substrates involved in the reaction.
Substitution: Substitution reactions typically yield derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of kinase inhibition and other biological activities.
Industry: It can be used in the synthesis of dyes, catalysts, and other industrial chemicals
Mecanismo De Acción
The exact mechanism of action for 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s biological activity is likely due to its ability to inhibit specific enzymes and disrupt cellular processes .
Comparación Con Compuestos Similares
5H-Pyrrolo[2,3-B]pyrazine: Shares a similar structure but lacks the bromine atom.
6,7-Dihydro-5H-pyrrolo[1,2-B]pyrazine: Another pyrrolopyrazine derivative with different substitution patterns.
Uniqueness: 2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H6BrN3 |
|---|---|
Peso molecular |
200.04 g/mol |
Nombre IUPAC |
2-bromo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H6BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h3H,1-2H2,(H,8,9) |
Clave InChI |
ANXSEHDEXJZLPS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=NC=C(N=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)

![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)






![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
![5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902249.png)

![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
